molecular formula C12H12N2O3 B6385509 (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% CAS No. 1261896-37-0

(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95%

Cat. No. B6385509
CAS RN: 1261896-37-0
M. Wt: 232.23 g/mol
InChI Key: PGHZDBUVICZFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% (2,4-DHPMP) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms, two oxygen atoms, and one carbon atom. It is a colorless solid that is insoluble in water and has a melting point of 135-136°C. 2,4-DHPMP is widely used in scientific research due to its ability to act as an inhibitor of enzymes, as an antioxidant, and for its potential to serve as a drug delivery system.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% has a wide range of applications in scientific research. It can be used as an inhibitor of enzymes, as an antioxidant, and for its potential to serve as a drug delivery system. In addition, (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% has been used in studies to investigate the effects of oxidative stress on cells and to study the mechanisms of apoptosis. It has also been used in studies to investigate the effects of ultraviolet radiation on cells and to study the role of oxidative stress in aging.

Mechanism of Action

(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It also acts as an antioxidant by scavenging free radicals and preventing them from causing oxidative damage to cells. In addition, (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% has been shown to act as a drug delivery system by binding to certain drugs and allowing them to be released in a controlled manner.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been shown to have anti-bacterial, anti-viral, and anti-fungal properties. Furthermore, (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% has been shown to have immunomodulatory effects and to be effective in the treatment of certain diseases such as cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% has several advantages when used in laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. In addition, it is soluble in organic solvents, making it easy to dissolve and use in experiments. Furthermore, it is relatively inexpensive, making it a cost-effective option for research. However, (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% are vast, and there are many potential future directions for research. For example, further research could be conducted to investigate the effects of (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% on other diseases, such as cardiovascular disease and autoimmune diseases. In addition, further research could be conducted to investigate the effects of (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% on cell signaling pathways and to develop more effective drug delivery systems. Furthermore, further research could be conducted to investigate the effects of (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% on the environment and to develop more efficient methods of synthesizing the compound.

Synthesis Methods

(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95% can be synthesized using a three-step process. The first step involves the reaction of 4-methoxy-2-methylphenol with formaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the monomethoxy-substituted pyrimidine intermediate. The second step involves the reaction of the intermediate with formaldehyde in the presence of sodium hydroxide to form the dimethoxy-substituted pyrimidine. The final step involves the reaction of the dimethoxy-substituted pyrimidine with sodium hydroxide to form (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine, 95%.

properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-5-8(17-2)3-4-9(7)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHZDBUVICZFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine

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